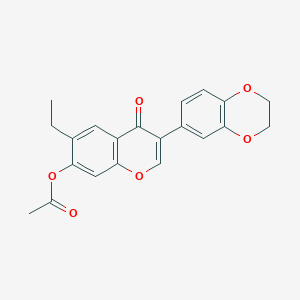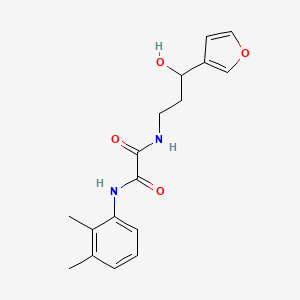![molecular formula C14H22N2O3S2 B2762601 [({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane CAS No. 866008-88-0](/img/structure/B2762601.png)
[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane is a useful research compound. Its molecular formula is C14H22N2O3S2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality [({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemiluminescence Applications
Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, focusing on their base-induced chemiluminescence. These compounds showed potential in light-emitting applications, with specific dioxetanes emitting light in moderate yields upon decomposition. This research opens avenues for using similar sulfur-substituted compounds in developing chemiluminescent materials for analytical and imaging purposes (Watanabe et al., 2010).
Synthetic Chemistry and Drug Development
Farhanullah et al. (2007) detailed an innovative synthesis pathway for congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles. This work demonstrates the versatility of sulfur-substituted compounds in synthesizing complex organic molecules, potentially useful in drug development and materials science (Farhanullah et al., 2007).
Coordination Chemistry and Catalysis
Siedle et al. (2007) investigated the coordination chemistry of dinucleating P2N2S ligands, leading to the formation of cationic palladium complexes. Their research offers insights into the role of sulfur-substituted ligands in creating complex metallo-organic structures, which could have applications in catalysis and the development of new materials (Siedle et al., 2007).
Pharmaceutical and Biological Activity
Kantam et al. (2010) described the use of nanocrystalline magnesium oxide for synthesizing α-sulfanyl-β-amino acid derivatives. These derivatives have been identified as critical building blocks for pharmaceuticals with potent biological activities, indicating the potential of sulfur-substituted compounds in medicinal chemistry (Kantam et al., 2010).
Material Science and Corrosion Inhibition
Behpour et al. (2009) explored Schiff bases of sulfanyl derivatives as corrosion inhibitors in acidic solutions. Their findings highlight the practical applications of sulfur-containing compounds in protecting metals from corrosion, which is vital in industrial processes and material preservation (Behpour et al., 2009).
These studies collectively showcase the broad scientific research applications of sulfur-substituted compounds, including chemiluminescence, synthetic organic chemistry, coordination chemistry, pharmaceuticals, and materials science. Further exploration into compounds like ({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)aminodioxo-lambda6-sulfane could unveil additional applications in these and other fields.
Eigenschaften
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11-5-7-12(8-6-11)21(18,19)16-13(17)15-9-10-20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGFLFFZMYNVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2762522.png)

![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate](/img/structure/B2762533.png)

![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2762538.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)

